molecular formula C20H21N7S B12411129 GlcN-6-P Synthase-IN-1

GlcN-6-P Synthase-IN-1

Cat. No.: B12411129
M. Wt: 391.5 g/mol
InChI Key: HXNJNIGRPLQGAJ-LBMXFWMASA-N
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Description

Glucosamine-6-phosphate synthase inhibitor 1 (GlcN-6-P Synthase-IN-1) is a potent inhibitor of glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of amino sugars. This compound has shown significant antimicrobial activity and excellent penetration in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GlcN-6-P Synthase-IN-1 involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation techniques, where genetically engineered microorganisms are used to produce the compound. This method offers advantages such as mild conditions, low environmental pollution, and high production intensity .

Chemical Reactions Analysis

Types of Reactions

GlcN-6-P Synthase-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

GlcN-6-P Synthase-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

GlcN-6-P Synthase-IN-1 exerts its effects by inhibiting the activity of glucosamine-6-phosphate synthase. This enzyme catalyzes the conversion of fructose-6-phosphate to glucosamine-6-phosphate, a key step in the hexosamine biosynthesis pathway. By inhibiting this enzyme, this compound disrupts the production of essential amino sugars, leading to antimicrobial effects and other biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GlcN-6-P Synthase-IN-1 is unique due to its potent inhibitory activity, excellent central nervous system penetration, and significant antimicrobial properties. These characteristics make it a valuable tool for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H21N7S

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(E)-1-[4-methyl-2-[(2E)-2-[(4-phenylphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]ethylideneamino]guanidine

InChI

InChI=1S/C20H21N7S/c1-13-18(14(2)25-26-19(21)22)28-20(24-13)27-23-12-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,24,27)(H4,21,22,26)/b23-12+,25-14+

InChI Key

HXNJNIGRPLQGAJ-LBMXFWMASA-N

Isomeric SMILES

CC1=C(SC(=N1)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3)/C(=N/N=C(N)N)/C

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=NN=C(N)N)C

Origin of Product

United States

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